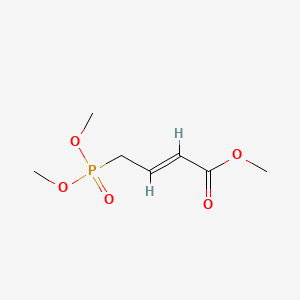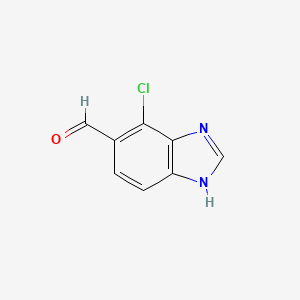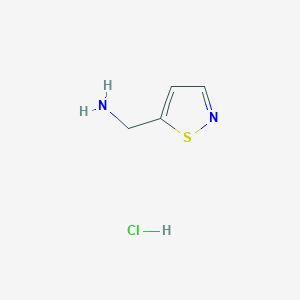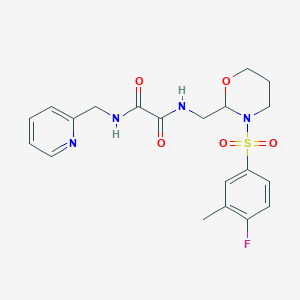
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine, also known as 2R-TNPA, is a chiral amine that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of (2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine is not fully understood, but it is believed to act as a chiral auxiliary by facilitating the formation of chiral compounds in asymmetric synthesis. As a ligand in asymmetric catalysis, it is believed to interact with metal ions to form chiral complexes that catalyze the reaction. In studies investigating its potential therapeutic applications, (2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine has been shown to interact with various proteins and receptors in the body, leading to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine has been shown to have various biochemical and physiological effects, including the ability to induce apoptosis in cancer cells, modulate neurotransmitter release in the brain, and regulate insulin secretion in the pancreas. It has also been shown to have anti-inflammatory properties and to inhibit the growth of certain bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine in lab experiments is its chiral nature, which allows for the formation of chiral compounds with high enantiomeric purity. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that it may be difficult to obtain high yields of the desired product in some reactions, and its use may be limited by its cost and availability.
Orientations Futures
There are several future directions for the study of (2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine, including its use in the synthesis of new chiral compounds for use in drug development and as a tool for investigating the mechanisms of various biological processes. It may also be studied further for its potential therapeutic applications in the treatment of cancer, neurological disorders, and other diseases. Additionally, new methods for synthesizing (2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine may be developed to improve its yield and reduce its cost.
Méthodes De Synthèse
The synthesis of (2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine has been achieved through different methods, including the reduction of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid and the reductive amination of 2-(1,2,3,4-tetrahydronaphthalen-1-yl)propanal. The reduction of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid involves the use of reducing agents such as lithium aluminum hydride or sodium borohydride to convert the carboxylic acid group to an alcohol group, followed by the reduction of the double bond to form the amine. The reductive amination of 2-(1,2,3,4-tetrahydronaphthalen-1-yl)propanal involves the reaction of the aldehyde with an amine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Applications De Recherche Scientifique
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine has been used in scientific research as a chiral auxiliary in asymmetric synthesis, as a ligand in asymmetric catalysis, and as a building block in the synthesis of various compounds. It has also been studied for its potential use in the treatment of various diseases, including cancer and neurological disorders.
Propriétés
IUPAC Name |
(2R)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10(9-14)12-8-4-6-11-5-2-3-7-13(11)12/h2-3,5,7,10,12H,4,6,8-9,14H2,1H3/t10-,12?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQZQWNCEBEGEL-NUHJPDEHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1CCCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-[2-(Trifluoromethyl)-1H-indol-3-yl]ethyl]but-2-ynamide](/img/structure/B2620159.png)
![rac-[(1R,2S)-2-cyclopropylcyclopropyl]methanamine hydrochloride, trans](/img/structure/B2620160.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2620166.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2620167.png)


![2-(4-methylthiophene-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2620171.png)
![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2620172.png)

![[5-[(4-fluorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl cyclopropanecarboxylate](/img/structure/B2620175.png)
